4-Methyl-3-nitrophenol

Overview

Description

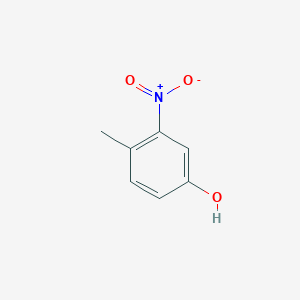

4-Methyl-3-nitrophenol (CAS No. 2042-14-0), also known as 3-nitro-4-methylphenol, is a nitroaromatic compound with the molecular formula C₇H₇NO₃ and a molecular weight of 153.14 g/mol. Structurally, it consists of a phenolic ring substituted with a methyl group at the 4-position and a nitro group at the 3-position .

Preparation Methods

Historical Context and Key Challenges

Early synthesis methods faced challenges in directing nitration to the meta position relative to the methyl group. Unprotected nitration of p-cresol often yields mixtures of 2-nitro-4-methylphenol and 3-nitro-4-methylphenol due to competing electronic effects. The development of protection-deprotection strategies, such as esterification, has enabled higher regioselectivity and purity .

Preparation Method 1: Patent CN1566074A (Industrial-Scale Synthesis)

Reaction Overview

This method, disclosed in a 2003 Chinese patent, involves three stages: esterification , nitration , and hydrolysis .

Esterification

Cresol is reacted with acetic anhydride in the presence of sodium carbonate (Na₂CO₃) to form cresyl acetate, protecting the hydroxyl group:

2\text{CO}3} \text{Cresyl acetate} + \text{CH₃COOH}

Conditions :

-

Molar ratio of cresol to acetic anhydride: 1:1.05–1:1.2

-

Temperature: 50–60°C

-

Duration: 2–4 hours

Nitration

The cresyl acetate undergoes nitration with concentrated nitric acid (HNO₃) in sulfuric acid (H₂SO₄), directing the nitro group to the meta position:

3 \xrightarrow{\text{H}2\text{SO}_4} \text{3-Nitro-4-methylphenyl acetate}

Conditions :

-

Temperature: 0–5°C (controlled to prevent side reactions)

-

Nitric acid concentration: 98%

Hydrolysis and Purification

The nitro-substituted ester is hydrolyzed with hydrochloric acid (HCl) to yield 4-methyl-3-nitrophenol:

Work-up :

-

Activated carbon (3 kg) is used to adsorb impurities.

-

Acidification with 1:1 HCl at 8–10°C precipitates the product.

-

Centrifugation yields a crude product, which is recrystallized for higher purity .

Key Data

| Parameter | Detail |

|---|---|

| Starting Material | Cresol |

| Nitrating Agent | HNO₃ (98%) in H₂SO₄ |

| Yield | Not explicitly stated |

| Purity | Technical grade (post-purification) |

| Scale | 1000 L reactor capacity |

Preparation Method 2: Classical Organic Synthesis (Synthesis, 1986)

Direct Nitration Approach

This method, referenced in ChemicalBook , employs a one-pot nitration of p-cresol without hydroxyl protection.

Reaction Mechanism

p-Cresol is nitrated using a mixed acid system (HNO₃/H₂SO₄), leveraging sulfuric acid’s dual role as a catalyst and dehydrating agent:

3 \xrightarrow{\text{H}2\text{SO}_4} \text{this compound}

Conditions :

-

Temperature: 25–30°C

-

Nitration time: 4–6 hours

Challenges and Optimization

-

Regioselectivity : Without protection, nitration favors ortho/para positions. Meta selectivity is achieved by optimizing acid concentration and temperature.

-

Yield : Reported yields range from 40–60%, lower than the patent method due to isomer separation .

Key Data

| Parameter | Detail |

|---|---|

| Starting Material | p-Cresol |

| Nitrating Agent | HNO₃ (70%) in H₂SO₄ |

| Yield | 40–60% |

| Purity | Requires chromatographic purification |

Comparative Analysis of Methods

Efficiency and Scalability

| Criteria | Patent Method (CN1566074A) | Classical Synthesis |

|---|---|---|

| Regioselectivity | High (via ester protection) | Moderate (requires optimization) |

| Yield | Higher (crude product) | Lower (40–60%) |

| Scalability | Industrial (1000 L reactor) | Lab-scale |

| Purity | Technical grade | Requires further purification |

| Cost | Higher (multiple steps) | Lower (one-pot reaction) |

Industrial vs. Laboratory Suitability

The patent method’s use of technical-grade reagents and activated carbon purification makes it suitable for bulk production. In contrast, the classical method’s lower yield and need for chromatography limit it to small-scale applications .

Recent Advancements and Innovations

Improved Nitration Catalysts

Recent patents (e.g., CN106977405A) describe systems using zeolite catalysts to enhance nitration efficiency and reduce waste . These methods claim higher yields (75–85%) under milder conditions.

Green Chemistry Approaches

Emerging techniques focus on solvent-free nitration and recyclable acid systems, addressing environmental concerns associated with traditional mixed acids .

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-3-nitrophenol undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The hydroxyl group can participate in electrophilic aromatic substitution reactions, such as halogenation or alkylation.

Common Reagents and Conditions:

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Halogenation can be carried out using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

Reduction: 4-Methyl-3-aminophenol.

Substitution: Halogenated derivatives such as 4-Methyl-3-bromophenol.

Scientific Research Applications

Applications in Industry

- Pharmaceuticals :

- Agricultural Chemicals :

- Dyes and Pigments :

- Environmental Monitoring :

Microbial Degradation Studies

Recent studies have focused on the microbial degradation of 4M3NP, highlighting its significance in bioremediation efforts:

- Microbial Pathways : Research has identified specific bacterial strains capable of degrading 4M3NP through distinct biochemical pathways. For instance, Burkholderia sp. strain SJ98 has been shown to utilize 4M3NP as a carbon source, leading to the identification of metabolic intermediates such as methyl-1,4-benzoquinone (MBQ) and methylhydroquinone (MHQ) during degradation processes .

- Environmental Remediation : The ability of certain microbes to degrade 4M3NP suggests its application in bioremediation strategies aimed at cleaning up contaminated sites, particularly those affected by pesticide residues .

Data Table: Summary of Applications

Case Studies

- Biodegradation Research :

- Synthesis Pathway Optimization :

Mechanism of Action

The mechanism of action of 4-Methyl-3-nitrophenol involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites. The nitro group in the compound can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects .

Comparison with Similar Compounds

Sources and Environmental Relevance

This compound is primarily emitted through anthropogenic activities, particularly coal combustion, as identified in PM₂.₅ aerosol studies in Nanjing, China. It is a significant component of nitrated phenols in atmospheric particulate matter, contributing to secondary organic aerosol (SOA) formation. Coal burning accounts for 81.9% of its ambient concentration, alongside other methylated nitrophenols like 2,6-dimethyl-4-nitrophenol and 2-methyl-4-nitrophenol .

Physicochemical Properties

The compound’s solid-state saturation vapor pressure (Psat) is 1.08×10⁻² Pa at ambient temperatures, as measured by Knudsen Effusion Mass Spectrometry (KEMS). Subcooled liquid vapor pressure and phase behavior (crystalline vs. amorphous) have been characterized using Electrodynamic Balance (EDB) experiments, confirming its crystalline state under typical environmental conditions .

Positional Isomers

3-Methyl-4-nitrophenol

- Structure : Methyl at 3-position, nitro at 4-position.

- Vapor Pressure: Exhibits a Psat of 1.08×10⁻² Pa (similar to 4-methyl-3-nitrophenol) but shows discrepancies in measurements due to methodological variations (e.g., reference standards like malonic acid vs. newer protocols) .

- Environmental Source: Co-emitted with this compound from coal combustion, contributing to mixed SOA formation .

2-Methyl-4-nitrophenol

- Structure : Methyl at 2-position, nitro at 4-position.

- Vapor Pressure: Higher volatility than this compound due to less steric hindrance.

- Toxicity: Demonstrates a lower toxicity (Tetrahymena pyriformis toxicity value = 0.78) compared to this compound (toxicity = 0.74), suggesting substituent position influences bioactivity .

Substituted Derivatives

4-Chloro-3-nitrophenol

- Structure : Chloro substituent replaces methyl at 4-position.

- Vapor Pressure: Psat = 2.26×10⁻³ Pa, significantly lower than this compound. This reduction is attributed to increased partial charge on the phenolic carbon (0.266 vs. 0.249) and higher molecular weight .

- Applications : Used in pesticide synthesis and as a chemical intermediate .

4-Amino-3-nitrophenol

- Structure: Amino group replaces methyl at 4-position.

- Reactivity: Enhanced solubility in polar solvents due to the amino group, contrasting with the hydrophobic methyl substituent.

- Toxicity: Limited data available, but amino groups generally reduce acute toxicity compared to nitro derivatives .

Other Nitroaromatics

4-Nitrocatechol

- Structure : Dihydroxybenzene with nitro at 4-position.

- Environmental Impact: Contributes more significantly to SOA than methylated nitrophenols but shares coal combustion as a primary source .

- Toxicity : Higher toxicity (Tetrahymena pyriformis value = 1.17) due to additional hydroxyl groups enhancing reactivity .

4-Nitroguaiacol

- Structure: Methoxy and nitro groups on the phenolic ring.

- Applications: Biomass burning tracer; less volatile than this compound due to hydrogen bonding from the methoxy group .

Data Tables

Table 1: Physical Properties of Selected Nitrophenols

*Estimated based on structural analogs.

Table 2: Toxicity in Tetrahymena pyriformis

| Compound | Toxicity Value (log(1/EC₅₀)) |

|---|---|

| This compound | 0.74 |

| 2-Methyl-3-nitrophenol | 0.78 |

| 4-Nitrocatechol | 1.17 |

| 2,4-Dinitrophenol | 1.08 |

Key Findings and Implications

- Structural Influence: Substituent position and type (methyl, chloro, amino) critically affect vapor pressure, solubility, and toxicity. Chloro substitution reduces volatility, while methyl groups enhance atmospheric persistence.

- Methodological Considerations : Discrepancies in Psat measurements (e.g., due to reference standards like malonic acid ) highlight the need for standardized protocols.

- Environmental Impact: Coal combustion remains a dominant source of methylated nitrophenols, necessitating targeted emission controls to mitigate SOA formation .

Biological Activity

4-Methyl-3-nitrophenol (3M4NP) is a nitrophenolic compound that has garnered attention due to its biological activities and potential environmental impacts. This article explores the biochemical properties, microbial degradation pathways, toxicity, and endocrine-disrupting effects of 3M4NP, supported by relevant case studies and research findings.

This compound is characterized by its nitro group (-NO2) and hydroxyl group (-OH) attached to a methyl-substituted aromatic ring. Its chemical formula is C7H7N03, and it is known for its role as an intermediate in various chemical syntheses and as a pollutant in wastewater.

Microbial Degradation

Microbial Utilization:

Research indicates that certain bacterial strains can utilize 3M4NP as a carbon source. For instance, Burkholderia sp. strain SJ98 has been shown to degrade 3M4NP through a series of enzymatic reactions. The strain employs a cluster of genes responsible for the catabolism of structurally similar compounds, including para-nitrophenol (PNP) and 2-chloro-4-nitrophenol (2C4NP) .

Biochemical Pathways:

The degradation of 3M4NP involves two proposed pathways:

- Catechol Pathway: In this pathway, catechol is formed as an intermediate after the removal of the methyl group prior to ring cleavage.

- Hydroquinone Pathway: Alternatively, some strains convert 3M4NP to methylhydroquinone (MHQ) before ring cleavage occurs .

Enzymatic Activity

Enzymes involved in the degradation of 3M4NP include:

- PNP 4-monooxygenase (PnpA): Catalyzes the monooxygenation of 3M4NP, with a Michaelis constant () value of approximately 20.3 μM.

- 1,4-Benzoquinone reductase (PnpB): Reduces MBQ to MHQ, enhancing the activity of PnpA .

Toxicity Studies

Acute and Chronic Toxicity:

Toxicity studies have demonstrated that 3M4NP exhibits significant adverse effects on various test organisms. In an OECD preliminary reproductive/developmental toxicity test on rats, doses of 300 mg/kg/day resulted in decreased locomotor activity and other physiological changes . The No Observed Effect Level (NOEL) was determined to be 100 mg/kg/day.

Genotoxicity:

Genotoxicity assessments showed mixed results; while bacterial tests indicated negative results for mutagenicity without metabolic activation, chromosomal aberrations were noted with metabolic activation . In vivo studies revealed positive results in micronucleus tests in mice, suggesting potential genotoxic effects under certain conditions .

Endocrine Disruption

Recent studies have highlighted the endocrine-disrupting potential of 3M4NP. In a Hershberger assay using castrated immature rats, administration of 3M4NP led to significant alterations in organ weights and plasma testosterone levels, indicating its capacity to interfere with hormonal functions . This raises concerns about its impact on reproductive health.

Case Studies

-

Microbial Bioremediation:

A study involving Pseudomonas sp. JHN demonstrated the bacterium's ability to degrade 4-chloro-3-nitrophenol (a related compound) effectively in both sterile and non-sterile soils within two weeks. This suggests that similar bioremediation strategies could be applied to environments contaminated with 3M4NP . -

Environmental Impact Assessment:

An EPA report highlighted potential risks associated with nitrophenolic compounds in hydraulic fracturing operations, emphasizing the need for further investigation into their environmental persistence and toxicity .

Summary Table of Biological Activity

| Activity | Findings |

|---|---|

| Microbial Degradation | Strains like Burkholderia sp. SJ98 can degrade 3M4NP via catechol and hydroquinone pathways. |

| Enzymatic Activity | PnpA and PnpB are key enzymes in the degradation process with specific kinetic parameters established. |

| Toxicity | Significant adverse effects observed in animal studies; NOEL established at 100 mg/kg/day. |

| Genotoxicity | Mixed results; positive for chromosomal aberrations with metabolic activation. |

| Endocrine Disruption | Alters organ weights and hormone levels in rodent models indicating potential reproductive health risks. |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and characterizing 4-Methyl-3-nitrophenol with high purity?

- Methodological Answer : Synthesis typically involves nitration of 4-methylphenol under controlled conditions. Key steps include:

- Nitration : Use mixed acid (HNO₃/H₂SO₄) at 0–5°C to introduce the nitro group at the meta position relative to the methyl group .

- Purification : Recrystallization from ethanol/water mixtures yields 98% purity, verified by melting point (78–81°C) and HPLC analysis .

- Characterization : Confirm structure via NMR (¹H/¹³C), FT-IR (stretching vibrations for -NO₂ at ~1520 cm⁻¹), and mass spectrometry (MW: 153.14 g/mol) .

Q. How can researchers assess the purity of this compound for toxicity studies?

- Methodological Answer :

- Chromatography : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water, 60:40 v/v) and UV detection at 254 nm to quantify impurities .

- Thermal Analysis : Differential Scanning Calorimetry (DSC) confirms purity by comparing observed melting points (78–81°C) to literature values .

- Spectroscopy : UV-Vis absorbance at 310 nm (ε ≈ 4,500 M⁻¹cm⁻¹) ensures consistency with nitrophenol chromophores .

Q. What are the primary toxicity concerns for this compound in laboratory handling?

- Methodological Answer :

- Acute Exposure : Skin/eye irritation and respiratory distress are documented in nitrophenol analogs. Use PPE (gloves, goggles) and work in fume hoods .

- Chronic Risks : Limited human data; prioritize in vitro assays (e.g., Ames test for mutagenicity, MTT assay for cytotoxicity) before in vivo studies .

- Waste Disposal : Neutralize with alkaline solutions (e.g., NaOH) to convert phenolic -OH to non-volatile salts before disposal .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported toxicokinetic data for this compound?

- Methodological Answer :

- Data Gaps : Existing studies lack interspecies comparisons (e.g., rodent vs. human metabolism) and placental barrier penetration analysis .

- Experimental Design : Conduct cross-species ADME studies (oral/dermal/inhalation routes) with isotope-labeled this compound (e.g., deuterated analogs) to track distribution .

- Analytical Tools : Use LC-MS/MS to quantify metabolites (e.g., methylnitrocatechol) in biological matrices .

Q. What advanced analytical techniques are suitable for detecting this compound in environmental samples?

- Methodological Answer :

- Solid-Phase Microextraction (SPME) : Couple with GC-MS for trace-level detection in rainwater (LOD: 0.1 µg/L) .

- Enzymatic Assays : Adapt 4-nitrophenol-based protocols (e.g., hydrolysis of nitrophenyl esters) with β-galactosidase, adjusting pH to 4.8 for optimal activity .

- Isotope Dilution : Use deuterated internal standards (e.g., 4-Nitrophenol-d4) to correct matrix effects in LC-MS workflows .

Q. How do structural modifications (e.g., methyl vs. nitro group position) affect the reactivity of this compound?

- Methodological Answer :

- Comparative Studies : Contrast with 4-Nitrophenol (no methyl group) and 3-Nitro-2,4-dimethylphenol to evaluate electronic/steric effects:

- Electrophilicity : Nitro group at meta position reduces resonance stabilization, increasing reactivity in nucleophilic substitutions .

- Solubility : Methyl group enhances hydrophobicity (logP ≈ 2.1) vs. 4-Nitrophenol (logP ≈ 1.9), influencing bioavailability .

- Computational Modeling : DFT calculations (e.g., HOMO-LUMO gaps) predict sites for electrophilic attack .

Q. What strategies mitigate biases in literature reviews for this compound research?

- Methodological Answer :

- Search Protocol : Use PubMed/NTRL/TOXCENTER databases with CAS-specific queries (e.g., "2042-14-0") and MeSH terms ("nitrophenols/metabolism") to capture niche studies .

- Bias Mitigation : Apply PRISMA guidelines to screen studies, exclude non-peer-reviewed sources, and assess risk-of-bias via ROBINS-I .

- Data Synthesis : Use meta-analysis tools (e.g., RevMan) to reconcile conflicting toxicity endpoints (e.g., LD₅₀ variability) .

Properties

IUPAC Name |

4-methyl-3-nitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO3/c1-5-2-3-6(9)4-7(5)8(10)11/h2-4,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQEXDUKMTVYBRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90879085 | |

| Record name | 3-NITRO-P-CRESOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90879085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow crystalline powder with an odor like phenol; [Alfa Aesar MSDS] | |

| Record name | 3-Nitro-p-cresol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10808 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.000632 [mmHg] | |

| Record name | 3-Nitro-p-cresol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10808 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2042-14-0, 68137-09-7 | |

| Record name | 4-Methyl-3-nitrophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2042-14-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Nitro-p-cresol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002042140 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2(Or 4)-methyl-3-nitrophenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068137097 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methyl-3-nitrophenol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41205 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-NITRO-P-CRESOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90879085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-nitro-p-cresol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.405 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-NITRO-P-CRESOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4B422HUD6H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.